Product packaging for Methacrolein-13C(Cat. No.:CAS No. 1119514-41-8)

Methacrolein-13C

Cat. No.: B585040
CAS No.: 1119514-41-8
M. Wt: 71.083
InChI Key: STNJBCKSHOAVAJ-LBPDFUHNSA-N
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Description

Methacrolein-13C is a chemical compound with the stable carbon-13 isotope, serving as a crucial tracer in advanced scientific research. Its primary research value lies in atmospheric chemistry, where it is used to study the oxidation mechanisms and atmospheric fate of isoprene, the most abundantly emitted non-methane biogenic volatile organic compound . Researchers employ Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GCC-IRMS) to measure the stable carbon isotope ratios of this compound and its precursors, enabling precise tracking of reaction pathways, quantification of sources and sinks, and investigation of secondary organic aerosol (SOA) formation in the atmosphere . This compound is an key oxidation product of isoprene and plays a significant role in tropospheric chemistry, influencing the formation of ozone and particulates . The isotopic label allows for the differentiation of its reaction products from background carbon, providing unmatched specificity in complex environmental systems. Methacrolein, the non-labeled compound, is an unsaturated aldehyde with the molecular formula C4H6O and a molecular weight of 70.09 g/mol . It is a clear, colorless, flammable liquid with a pungent, irritating odor, a boiling point of approximately 69 °C, and a melting point of -81 °C . Beyond environmental science, this compound also has potential applications in metabolic tracing studies and in the spectroscopic analysis of its unique molecular structure and conformation in various phases . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B585040 Methacrolein-13C CAS No. 1119514-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl(113C)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNJBCKSHOAVAJ-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857958
Record name 2-Methyl(1-~13~C)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119514-41-8
Record name 2-Methyl(1-~13~C)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Site Specific Carbon 13 Labeling of Methacrolein and Its Precursors

Targeted Synthesis Strategies for Methacrolein-¹³C

The direct chemical synthesis of methacrolein (B123484) labeled with carbon-13 requires precise, multi-step organic chemistry techniques. These methods are designed to build the molecular structure around a ¹³C-enriched building block, ensuring the isotope is placed at a predetermined position within the final molecule.

One of the most powerful and versatile methods for forming carbon-carbon double bonds in organic synthesis is the Wittig reaction. This reaction has been successfully applied in synthetic schemes involving methacrolein to produce isotopically labeled compounds. A notable example is the synthesis of 4-¹³C-isoprene, which uses unlabeled methacrolein as a key reactant and a ¹³C-labeled Wittig reagent. researchgate.net

The synthesis begins with a commercially available, simple ¹³C-labeled precursor, methyl iodide-¹³C (¹³CH₃I). This building block is reacted with triphenylphosphine (B44618) to generate methyl-¹³C-triphenylphosphonium iodide. This phosphonium (B103445) salt is the precursor to the Wittig reagent. In the subsequent step, the phosphonium salt is treated with a strong base to form the ylide, which then reacts with methacrolein. The reaction specifically forms a new carbon-carbon double bond, incorporating the ¹³C-labeled methyl group into the product, yielding 4-¹³C-isoprene. researchgate.net This synthesis demonstrates how a labeled methyl group can be appended to the methacrolein framework.

While this specific example produces labeled isoprene (B109036) from unlabeled methacrolein, the principles are directly applicable to the synthesis of labeled methacrolein itself. For instance, a retrosynthetic analysis of methacrolein suggests it can be formed via the Mannich reaction from propionaldehyde (B47417) and formaldehyde (B43269). mdpi.commdpi.com To synthesize Methacrolein-¹³C, one could employ either formaldehyde-¹³C or a specifically labeled propionaldehyde as the ¹³C-containing building block in this condensation reaction.

In any multi-step synthesis, particularly those involving expensive isotopically labeled materials, maximizing both the chemical yield and the efficiency of isotope incorporation is paramount. In the described Wittig reaction for 4-¹³C-isoprene synthesis, the reaction steps were first optimized using unlabeled compounds to establish the ideal conditions before committing the valuable labeled material. researchgate.net This common practice helps to maximize the final yield.

Table 1: Reported Yields in the Synthesis of 4-¹³C-Isoprene via Wittig Reaction

Reaction Step Reactants Product Chemical Yield
Salt Formation ¹³C-Methyl iodide, Triphenylphosphine Methyl-¹³C-triphenylphosphonium iodide 84%
Wittig Reaction Methyl-¹³C-triphenylphosphonium iodide, Methacrolein 4-¹³C-Isoprene 64%

Optimizing isotopic labeling efficiency also involves minimizing any side reactions that could lead to "scrambling" or loss of the label. The choice of a robust reaction like the Wittig olefination, which is known for its high selectivity and functional group tolerance, is a key strategic decision in this regard. nih.gov Furthermore, purification methods are critical. Techniques such as distillation or chromatography must be carefully selected to separate the desired labeled product from any unlabeled starting materials or byproducts without compromising the isotopic enrichment. orgsyn.org

Isotopic Precursor Synthesis for Methacrolein-Related Metabolic and Environmental Studies

Methacrolein is a significant oxidation product of biogenic isoprene in the atmosphere. Therefore, understanding the biosynthesis of isoprene is crucial for environmental models. Isotopic labeling studies, often using ¹³C-labeled precursors, are fundamental to elucidating these biological pathways.

In plants, isoprene is synthesized in the chloroplasts through the 2-methylerythritol-4-phosphate (MEP) pathway, which utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) as its initial substrates. plos.org To trace the carbon flow through this pathway, researchers feed plants with specifically labeled precursors, such as ¹³C-pyruvate.

Studies have utilized position-specific labeled pyruvate, including [1-¹³C]- and [2,3-¹³C]-pyruvate, to investigate its incorporation into isoprene under various environmental conditions like heat stress. nih.gov By analyzing the mass of the emitted isoprene, scientists can determine the extent to which the labeled carbon from pyruvate has been integrated into the final isoprene molecule. For example, following the administration of ¹³C-labeled pyruvate to certain plants, up to 15% of the emitted isoprene was found to be labeled, indicating that a significant portion was newly synthesized from this cytosolic precursor. researchgate.net These experiments are crucial for understanding how plants allocate carbon resources between different metabolic pathways, which ultimately impacts the emission of isoprene and the subsequent formation of atmospheric methacrolein. plos.orgnih.gov

A key finding from ¹³CO₂ labeling experiments in plants is that the isotopic enrichment in isoprene and its immediate precursor, dimethylallyl diphosphate (B83284) (DMAPP), is often incomplete. Even after prolonged exposure to a ¹³CO₂ atmosphere, the labeling of emitted isoprene typically reaches about 80-90%, indicating that a fraction of the carbon comes from older, unlabeled sources. nih.govportlandpress.com

Research has shown that while isoprene emitted from poplar leaves can reach 80% ¹³C incorporation within 15 minutes, the DMAPP pool within the leaves may show significantly lower enrichment. mpg.de This discrepancy provides insight into the existence of multiple subcellular pools of precursors and the complex regulation of the MEP pathway. nih.govosti.gov For instance, in one study, leaves exposed to ¹³CO₂ for 15 minutes emitted isoprene that was approximately 90% labeled, but the isolated DMAPP was only 28-36% labeled. nih.gov This highlights that the pool of DMAPP actively contributing to isoprene emission is highly labeled and rapidly turned over, while a larger, less active pool remains less enriched. Understanding these enrichment dynamics is essential for accurately modeling biogenic VOC emissions and their atmospheric consequences.

Table 2: Isotopic Enrichment in Isoprene and its Precursors from ¹³CO₂ Labeling Studies

Plant Species Labeled Precursor Analyzed Compound ¹³C Enrichment (%) Reference
Populus nigra ¹³CO₂ Emitted Isoprene ~90% nih.gov
Populus nigra ¹³CO₂ Leaf DMAPP ~28% nih.gov
Phragmites australis ¹³CO₂ Emitted Isoprene ~90% nih.gov
Phragmites australis ¹³CO₂ Leaf DMAPP ~36% nih.gov
Populus x canescens ¹³CO₂ Emitted Isoprene ~80% mpg.de
Oak ¹³CO₂ Emitted Isoprene ~89% osti.gov

Advanced Spectroscopic and Chromatographic Characterization of Methacrolein 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of isotopically labeled compounds like Methacrolein-¹³C, NMR provides definitive information on the location and extent of the ¹³C label and is invaluable for identifying and structuring reaction products.

Quantitative ¹³C NMR is the definitive method for determining the precise position and percentage of isotopic enrichment in Methacrolein-¹³C. Unlike standard ¹³C NMR, quantitative measurements require specific experimental conditions, such as the addition of a relaxation agent and the use of long relaxation delays between pulses, to ensure that the signal intensity is directly proportional to the number of nuclei. By integrating the signals of the enriched carbon atoms and comparing them to signals from unlabeled positions or an internal standard, analysts can precisely calculate the isotopic abundance.

For instance, the ¹³C NMR spectrum of unlabeled methacrolein (B123484) shows distinct signals for each of its four carbon atoms. hmdb.cachemicalbook.com When a specific position is labeled, the intensity of the corresponding signal is significantly enhanced. In a study involving a metabolite of methacrolein, 3-hydroxy-2-methylpropyl mercapturic acid (HMPMA-2), ¹³C labeling was used to synthesize an internal standard for quantitative analysis. acs.org The ¹³C NMR spectrum of this labeled product confirmed the incorporation of the isotope at specific positions. acs.org Similar principles are applied to directly quantify the enrichment in Methacrolein-¹³C precursors.

Table 1: Predicted ¹³C NMR Chemical Shifts for Methacrolein and Interpretation for ¹³C-Labeling. hmdb.cachemicalbook.com
Carbon AtomPredicted Chemical Shift (δ, ppm) in D₂O hmdb.caEffect of ¹³C Enrichment
C=O (Aldehyde)~195-200Signal intensity at this shift is proportionally enhanced based on the degree of labeling at this position.
C=CH₂ (Quaternary Olefinic)~140-145Enhanced signal intensity indicates labeling at the C2 position.
=CH₂ (Terminal Olefinic)~125-130Increased signal intensity reveals enrichment at the terminal vinyl carbon.
-CH₃ (Methyl)~15-20A stronger signal here points to labeling of the methyl group.

¹H NMR spectroscopy provides detailed information about the proton environment in Methacrolein-¹³C and its derivatives. chemicalbook.com Chemical shifts, signal multiplicities, and coupling constants (J-values) reveal the connectivity of atoms. chemicalbook.com The presence of a ¹³C isotope can introduce additional couplings (¹³C-¹H couplings), which can further aid in structural assignment.

To resolve complex structures, such as the reaction products of Methacrolein-¹³C, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. researchgate.net A COSY spectrum maps ¹H-¹H coupling correlations, identifying adjacent protons, while an HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. researchgate.net These experiments were utilized, for example, to unambiguously assign the structure of isoxazolidines formed from the reaction of methacrolein with diarylnitrones. researchgate.net For ¹³C-labeled molecules, these techniques are particularly powerful, as the strong signals from labeled carbons in HSQC spectra make assignments definitive.

Table 2: Representative ¹H NMR Spectral Data for Methacrolein. chemicalbook.com
ProtonChemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
-CHO9.4 - 9.6Singlet (or finely split multiplet)J(H,H) ≈ 0.25
=CH₂ (proton A)6.0 - 6.3MultipletJ(geminal) ≈ 1.05; J(allylic) ≈ -1.45
=CH₂ (proton B)5.7 - 6.0MultipletJ(geminal) ≈ 1.05; J(allylic) ≈ -1.05
-CH₃1.8 - 1.9MultipletJ(allylic) ≈ -1.45, -1.05

Mass Spectrometry (MS) in Isotope Ratio Analysis and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for analyzing Methacrolein-¹³C, as it can easily distinguish between the labeled (e.g., m/z 71 for singly labeled) and unlabeled (m/z 70) molecules and their products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for analyzing volatile compounds like methacrolein in complex mixtures. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. For isotopic analysis, the mass spectrometer is set to monitor the specific m/z values corresponding to the ¹²C and ¹³C isotopologues of methacrolein.

In a key study, GC-MS was used to confirm the in-plant oxidation of isoprene (B109036) to methacrolein by feeding mango branches with ¹³C-labeled pyruvate (B1213749). berkeley.eduresearchgate.net The emitted methacrolein was analyzed by monitoring the ion signals at m/z 70 (unlabeled) and m/z 71 (singly ¹³C-labeled). berkeley.edu The results showed a significant enrichment of ¹³C in the emitted methacrolein, with the ¹³C/¹²C ratio increasing from a natural abundance of around 4.4% to as high as 30%, providing direct evidence for the metabolic pathway. berkeley.eduresearchgate.net

Table 3: Example GC-MS Isotope Ratio Data for Methacrolein Emissions from Mango Branches Fed with Pyruvate vs. Pyruvate-2-¹³C. berkeley.eduresearchgate.net
Feeding SolutionMonitored Ions (m/z)Observed ¹³C/¹²C Ratio (%)Interpretation
Pyruvate (Control)70, 71~4.4Natural isotopic abundance, no enrichment observed.
Pyruvate-2-¹³C70, 71Up to 30Significant enrichment, confirming the conversion of the labeled precursor to methacrolein.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. This capability is crucial when identifying novel metabolites or reaction products of Methacrolein-¹³C. For example, the photooxidation of methacrolein in aqueous solutions can lead to the formation of numerous oligomeric products. researchgate.net HRMS techniques, such as those using Orbitrap or FT-ICR analyzers, can determine the elemental formulas of these oligomers with high confidence, distinguishing them from other compounds with the same nominal mass. researchgate.netresearchgate.net When ¹³C-labeled methacrolein is used, the resulting products will have mass defects characteristic of ¹³C, which HRMS can easily detect, confirming their origin.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. This provides structural information about the original precursor ion. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile, and high-molecular-weight compounds, such as the oligomers formed from methacrolein. copernicus.orgcaltech.edu

ESI-MS/MS is a powerful combination for characterizing the complex oligomeric structures that can form from methacrolein in atmospheric aerosols and cloud water. researchgate.netcopernicus.org Studies have used ESI-MS/MS to identify series of oligomers formed during the aqueous phase oxidation of methacrolein. researchgate.net The fragmentation patterns of these oligomers provide clues about their monomeric units and how they are linked. For instance, in studies of secondary organic aerosol, ESI-MS/MS was used to characterize oligoesters of 2-methylglyceric acid, a key oxidation product of methacrolein. caltech.edu Using Methacrolein-¹³C in such experiments would result in a predictable mass shift in both the precursor and fragment ions, confirming that the observed oligomers originate from methacrolein. acs.org

Vibrational Spectroscopy for Reaction Monitoring and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and monitoring the progress of gas-phase reactions by detecting changes in the vibrational modes of molecules. In the study of atmospheric chemistry and combustion processes, gas-phase FTIR is frequently employed to track the formation and decay of reactive species such as methacrolein. The isotopic labeling of methacrolein with Carbon-13 (¹³C), creating Methacrolein-¹³C, provides a unique spectroscopic marker to elucidate complex reaction mechanisms.

While direct experimental FTIR spectra for Methacrolein-¹³C are not extensively published, its vibrational frequencies can be reliably predicted based on comprehensive studies of unlabeled methacrolein and the well-understood principles of isotopic substitution. rsc.orgnih.gov Theoretical calculations, often performed using methods like Density Functional Theory (DFT), provide detailed vibrational assignments for methacrolein that align well with experimental data. nih.govaip.orgresearchgate.net These assignments allow for the prediction of shifts in vibrational frequencies upon ¹³C substitution.

The most significant and readily identifiable shift in the FTIR spectrum of Methacrolein-¹³C is expected for the C=O stretching vibration. In unlabeled methacrolein, this band appears as a strong absorption in the region of 1720-1740 cm⁻¹. Upon substitution of the carbonyl carbon with a ¹³C atom, this band is expected to shift to a lower wavenumber by approximately 40-43 cm⁻¹. nih.gov This substantial shift allows for the clear distinction between the labeled and unlabeled species in a reaction mixture.

Other vibrational modes involving the substituted carbon atom will also exhibit shifts, albeit generally smaller than that of the C=O stretch. For instance, the C-C stretching and C-H deformation modes associated with the ¹³C-labeled carbon will be altered. These shifts, though more subtle, can be predicted through computational models and provide further confirmation of the presence and transformation of Methacrolein-¹³C in a reacting system.

In gas-phase reaction studies, such as the oxidation of isoprene, the use of Methacrolein-¹³C coupled with FTIR analysis would enable researchers to trace the specific reaction pathways of this compound amidst a complex mixture of reactants, intermediates, and products. The unique spectral signature of the ¹³C-labeled compound would prevent its signals from being obscured by other species with similar functional groups, thereby facilitating more precise kinetic and mechanistic investigations.

Table 1: Predicted FTIR Vibrational Frequency Shifts for Methacrolein-¹³C in the Gas Phase

Vibrational ModeUnlabeled Methacrolein (cm⁻¹)Predicted Methacrolein-¹³C (cm⁻¹)Expected Shift (cm⁻¹)
C=O Stretch~1734~1691 - 1694~ -40 to -43
C=C Stretch~1645~1630~ -15
Aldehydic C-H Stretch~2720~2710~ -10
CH₂ Wag~930~920~ -10

Note: The predicted values are based on theoretical calculations and typical isotopic shifts observed for similar functional groups. rsc.orgnih.govresearchgate.net

Mechanistic Investigations of Methacrolein 13c in Atmospheric Chemistry

Unraveling Hydroxyl Radical (OH)-Initiated Oxidation Pathways of Methacrolein-13C

The reaction with the hydroxyl radical (OH) is a primary degradation pathway for methacrolein (B123484) in the daytime atmosphere. acs.org This chemically activated reaction is highly exothermic and proceeds through several complex channels that influence the budget of OH radicals and lead to the formation of key secondary pollutants. acs.orgcopernicus.org

The initiation of methacrolein oxidation by OH radicals begins with the addition of the OH radical to the C=C double bond, forming a vibrationally excited methacrolein-OH adduct. acs.orgnih.gov This process is highly exothermic, releasing over 25 kcal mol⁻¹ of energy. acs.org Quantum chemical and statistical reaction rate theory simulations show that the major product of this addition is the HOCH₂(C•)(CH₃)CHO radical, formed via addition to the outer (β) carbon. nih.gov This adduct can exist as different isomers, with the Z isomer being predominant, although a significant portion (around a third) can be quenched as the higher-energy E isomer under tropospheric conditions. nih.gov The initially formed, vibrationally excited adduct can be collisionally deactivated, stabilizing it for subsequent reactions. nih.gov Following the OH addition, molecular oxygen (O₂) rapidly adds to the radical center, forming a methacrolein-OH-O₂ peroxyl radical (RO₂). acs.org

A critical aspect of methacrolein's atmospheric chemistry is the potential for OH radical regeneration, which can sustain the oxidative capacity of the atmosphere. copernicus.org The formation of the methacrolein-OH-O₂ peroxyl radical is a doubly activated process, where excess energy from both the initial OH addition and the subsequent O₂ addition can be channeled into the newly formed radical. nih.gov This high level of internal energy can lead to the prompt unimolecular decomposition of the excited peroxyl radicals. nih.gov This decomposition pathway can yield various products while regenerating the OH radical that initiated the sequence. nih.gov

Chamber studies have confirmed that OH concentrations during methacrolein oxidation are significantly higher than predicted by standard chemical mechanisms, indicating a missing OH source. copernicus.org Analysis of the OH budget in these experiments reveals that for each molecule of methacrolein that reacts with OH, a substantial fraction of an OH radical is reformed. copernicus.org This regeneration is consistent with the concept of OH formation from the unimolecular isomerization and subsequent decomposition of the RO₂ radicals formed from methacrolein. copernicus.org This OH recycling mechanism is particularly important in low-NOx environments, such as pristine forests, where it can significantly impact local atmospheric chemistry. copernicus.org

ParameterFindingSource
Primary OH Adduct HOCH₂(C•)(CH₃)CHO nih.gov
Adduct Stabilization Collisional deactivation nih.gov
OH Regeneration Prompt dissociation of excited peroxyl radicals nih.gov
OH Reformation Yield ~0.77 OH radicals reformed per MACR + OH reaction copernicus.org

The oxidation of methacrolein is a significant source of smaller, more oxidized volatile organic compounds (OVOCs) that play various roles in atmospheric chemistry. Among the key products are hydroxyacetone (B41140) and methylglyoxal (B44143). nih.govcaltech.edu The same prompt unimolecular decomposition of the doubly activated [MACR-OH-O₂]** peroxyl radical that regenerates OH is also a direct source of these OVOCs. nih.gov

Furthermore, the decomposition of other intermediates, such as the adduct of methacryloyl peroxynitrate (MPAN) with OH, can also produce hydroxyacetone. rsc.orgresearchgate.net Under high-NOx conditions, the oxidation of methacrolein contributes to the secondary production of methylglyoxal. caltech.edu The formation of these compounds is significant as they have different atmospheric fates; for instance, methylglyoxal is a key precursor to aqueous SOA formation.

OVOC ProductFormation PathwayConditionsSource
Hydroxyacetone Prompt decomposition of excited [MACR-OH-O₂] Low NOx nih.gov
Hydroxyacetone Decomposition of MPAN-OH adduct- rsc.orgresearchgate.net
Methylglyoxal Prompt decomposition of excited [MACR-OH-O₂]Low NOx nih.gov
Methylglyoxal Secondary production from MACR oxidationHigh NOx caltech.edu

Autoxidation and Highly Oxygenated Organic Molecule (HOM) Formation from this compound

Autoxidation is a process involving sequential intramolecular hydrogen shifts (H-shifts) and O₂ additions in peroxy radicals (RO₂), leading to the formation of highly oxygenated organic molecules (HOMs). acs.orgnih.gov These HOMs are extremely low-volatility compounds that can contribute significantly to new particle formation and the growth of secondary organic aerosols. acs.orgdicp.ac.cn

While OH radicals dominate daytime oxidation, chlorine atoms (Cl) can also be significant oxidants, particularly in coastal or polluted inland areas. eurekalert.orgcas.cn The reaction of methacrolein with Cl atoms proceeds via two main pathways: H-atom abstraction from the methyl or aldehydic group, and Cl-atom addition to the C=C double bond. eurekalert.orgphys.org These initial reactions form carbon-centered radicals (C₄H₅O and C₄H₆OCl). cas.cn

These initial radicals rapidly react with molecular oxygen (O₂) to form their corresponding peroxy radicals (C₄H₅OO₂ and C₄H₆OClO₂). cas.cnphys.org This step initiates the radical chain propagation characteristic of autoxidation. dicp.ac.cnacs.org Under NOx-free or low-NOx conditions, these peroxy radicals can undergo bimolecular reactions with themselves or with the hydroperoxyl radical (HO₂), propagating the radical chain and leading to a variety of oxidation products. cas.cnphys.org The investigation of these Cl-initiated reactions is crucial for understanding the full atmospheric lifecycle of methacrolein. eurekalert.org

Following the formation of peroxy radicals from either OH- or Cl-initiated oxidation, autoxidation can occur through intramolecular isomerization. dicp.ac.cnacs.org This process typically involves an H-atom from a C-H bond within the radical shifting to the peroxy radical group (an H-shift), forming a hydroperoxide functionality and creating a new carbon-centered radical site. nih.gov This is followed by the rapid addition of another O₂ molecule, forming a new, more oxygenated peroxy radical. nih.gov

Theoretical studies on methacrolein oxidation show that the Cl-adducts and H-abstraction products readily undergo these isomerizations via H-shifts and, in some cases, cyclization, where the radical chain attacks another part of the molecule to form a ring structure. dicp.ac.cnacs.orgbohrium.com These successive H-shift and O₂-addition steps convert the initial peroxy radicals into HOMs. dicp.ac.cn For instance, a 1,5 H-shift involving the active hydrogen atom in the CHO group is a favorable pathway for certain isomers. acs.org These autoxidation pathways are a direct mechanism for converting volatile organic compounds like methacrolein into extremely low-volatility vapors that are key to aerosol formation. dicp.ac.cn

ProcessDescriptionKey IntermediatesProductsSource
Cl-Initiation H-abstraction or Cl-addition to methacroleinC₄H₅O, C₄H₆OCl radicalsPeroxy radicals (RO₂) cas.cnphys.org
Radical Propagation RO₂ + O₂ → new RO₂Peroxy radicals (C₄H₅OO₂, C₄H₆OClO₂)More oxygenated RO₂ cas.cnphys.org
Autoxidation Intramolecular H-shift followed by O₂ additionRO₂ → QOOH → RO₂Highly Oxygenated Molecules (HOMs) nih.govdicp.ac.cn
Cyclization Intramolecular radical addition to form a ringPeroxy radicalsCyclic oxidation products dicp.ac.cnacs.org

Role of Nitric Oxide (NOx) Concentrations in Modulating Autoxidation Product Yields

The concentration of nitric oxide (NOx) in the atmosphere plays a crucial role in determining the fate of peroxy radicals (RO2) formed during the autoxidation of methacrolein, thereby influencing the distribution of oxidation products. dicp.ac.cnacs.org Under varying NOx conditions, the competition between the bimolecular reactions of RO2 with nitric oxide (NO) and hydroperoxy radicals (HO2) dictates the product yields.

In environments with high NOx concentrations, the reaction of peroxy radicals with NO is dominant. copernicus.org This reaction primarily leads to the formation of alkoxy radicals (RO) and nitrogen dioxide (NO2), or organic nitrates. dicp.ac.cncopernicus.org For instance, in the oxidation of methacrolein initiated by the chlorine atom (Cl), the first-generation oxidation intermediate peroxy radical (MCl-IMa) reacts with NO to produce MCl-IMa-NO, an organonitrate. acs.org Similarly, the second-generation intermediate (MCl-IMb) reacts with NO to form MCl-IMb-NO, an organic nitric anhydride. acs.org

As the concentration of NO increases, the yields of these nitrogen-containing products are enhanced. For example, in the autoxidation of a methacrolein-Cl adduct (MCl), the fractional yield of the organonitrate MCl-IMc1-NO was observed to increase significantly with rising NO concentrations. dicp.ac.cn Conversely, under low NOx conditions, the reactions of peroxy radicals with HO2 or their self-reaction become more significant, leading to the formation of hydroperoxides, alcohols, and other oxygenated products. cas.cneurekalert.orgphys.org The pseudo-first-order rates of RO2 reactions with NO and HO2 under clean atmospheric conditions are comparable, highlighting the competitive nature of these pathways. acs.org

The following table illustrates the effect of NO concentration on the fractional yields of major products from the autoxidation of two different methacrolein-derived radical intermediates, MCl and M2.

NO Concentration (ppb)MCl-IMc1-NO Yield (%)M2-IMa-NO Yield (%)M2-IMa-HO2 Yield (%)
0.05Data not available0.30.3
1Data not availableData not availableData not available
5Data not available20.90.2

This table presents simulated data on the fractional yields of key products as a function of nitric oxide concentration, based on findings from atmospheric chemistry models. dicp.ac.cn

Secondary Organic Aerosol (SOA) Formation Mechanisms from this compound Oxidation

The oxidation of methacrolein is a significant contributor to the formation of secondary organic aerosol (SOA), with several mechanisms leading to the production of low-volatility compounds that partition into the particle phase. mit.edu

Oligomerization and Polymerization Pathways in Aqueous and Particle Phases

Oligomerization is a key process in the formation of SOA from methacrolein oxidation products. In the aqueous phase, such as in cloud and fog droplets, methacrolein and its oxidation products can undergo polymerization to form higher molecular weight compounds. d-nb.inforesearchgate.net These reactions are often initiated by radicals, such as the hydroxyl radical (OH), leading to the formation of multifunctional products that are less volatile than their precursors. copernicus.org

Experimental studies have shown that the aqueous phase photooxidation of methacrolein leads to the formation of high molecular weight products containing hydroxyl, carbonyl, and carboxylic acid functional groups. copernicus.org These products are responsible for the observed increase in SOA mass upon evaporation of the cloud droplets. copernicus.org The formation of these oligomers can be substantial, leading to a significant increase in the aerosol mass concentration over time. d-nb.infocopernicus.org

Contributions of In-Cloud Processes to SOA Formation from Methacrolein Oxidation Products

In-cloud processes are recognized as an important pathway for SOA formation from methacrolein. d-nb.infocopernicus.org Water-soluble oxidation products of methacrolein can partition into cloud droplets where they undergo further aqueous-phase oxidation and oligomerization. d-nb.info This leads to the formation of less volatile compounds that can remain in the particle phase upon cloud evaporation, thus contributing to SOA mass. d-nb.info

Studies have demonstrated that the photooxidation of methacrolein in simulated cloud water results in a significant increase in particle size, number, and mass concentration over time. copernicus.org The SOA yield from these in-cloud processes has been estimated to be in the range of 2% to 12%. copernicus.org The hygroscopic and volatility properties of the SOA formed through these processes are also affected, with the aerosol becoming less volatile and less hygroscopic as the reaction progresses, which is attributed to the formation of higher molecular weight oligomers. copernicus.org

Gas-Particle Partitioning of 13C-Labeled Low-Volatility Oxidation Products

The partitioning of low-volatility oxidation products between the gas and particle phases is a critical step in SOA formation. nih.gov For 13C-labeled methacrolein, its oxidation will lead to a suite of oxygenated products with varying volatilities. The extent to which these products partition to the aerosol phase depends on their saturation vapor pressure, the organic aerosol mass concentration, and ambient temperature. nih.gov

While direct studies on the partitioning of 13C-labeled methacrolein oxidation products are limited, the principles of gas-particle partitioning for organic compounds are well-established. nih.govcopernicus.org Products with lower volatility (lower saturation vapor pressure) will have a higher tendency to be found in the particle phase. nih.gov The use of 13C labeling can be a powerful tool to trace the fate of methacrolein-derived carbon through various atmospheric processes and into the SOA phase. researchgate.net For instance, studies using 13C-labeled precursors have confirmed the incorporation of the labeled carbon into the aerosol phase.

Criegee Intermediate Chemistry and Methacrolein Oxide Isomerization Pathways

The ozonolysis of isoprene (B109036), a major precursor to methacrolein, produces a Criegee intermediate known as methacrolein oxide (MACR-oxide). acs.orgnih.govmdpi.com This intermediate plays a significant role in atmospheric chemistry through its subsequent reactions.

Unimolecular Decay Kinetics of Methacrolein Oxide Under Atmospheric Conditions

Methacrolein oxide can exist in four different conformations (syn-cis, syn-trans, anti-cis, and anti-trans) which exhibit different unimolecular decay kinetics. nih.gov The unimolecular lifetime of MACR-oxide is primarily determined by ring-closing reactions to form either a dioxirane (B86890) or a dioxole structure. acs.org

The conversion between syn and anti conformers is negligible under typical atmospheric conditions due to a high energy barrier. acs.orgbrynmawr.edu The isomerization between cis and trans conformers, however, is a much faster process. brynmawr.eduswarthmore.edu The decay of the anti-conformers proceeds via a 1,3-ring-closing reaction to form dioxiranes, with a rate constant that is temperature-dependent. nih.govacs.org For example, the unimolecular decay rate constant for the anti-conformers increases from 3.9 s⁻¹ at 288.8 K to 29 s⁻¹ at 310 K. nih.govacs.org The syn-conformer can also decay via a 1,5-ring-closing reaction to form a dioxole structure. acs.org

The relatively long unimolecular lifetime of the anti-MACR-oxide (approximately 0.10 seconds at 298 K) makes it a potentially significant contributor to bimolecular reactions in the atmosphere. nih.gov

The following table summarizes the unimolecular decay rate constants for anti-trans-MACR oxide at different temperatures.

Temperature (K)Unimolecular Decay Rate Constant (s⁻¹)
288.83.9
2989.7
31029

This table shows the temperature dependence of the unimolecular decay rate constant for the anti-conformers of methacrolein oxide, highlighting the increased reaction rate at higher atmospheric temperatures. nih.govacs.org

Conformational Dynamics of Criegee Intermediates and their Influence on Reaction Fates

The ozonolysis of unsaturated hydrocarbons like this compound produces highly reactive carbonyl oxides known as Criegee intermediates (CIs). The specific Criegee intermediate derived from methacrolein, methacrolein oxide (MACR-oxide), is not a single, rigid structure. Instead, it exists as four distinct conformers, distinguished by rotation about the central carbon-carbon and carbon-oxygen bonds. nih.gov These conformers are typically labeled as syn-cis, syn-trans, anti-cis, and anti-trans. The spatial arrangement of these conformers, or their dynamics, critically dictates their subsequent chemical pathways and lifetimes in the atmosphere. mdpi.combrynmawr.edu

The interconversion between these conformational states is not uniform. While the isomerization between cis and trans conformations occurs rapidly due to relatively low energy barriers, the conversion between syn and anti conformers is significantly hindered. brynmawr.edu The energy barriers separating the syn and anti forms are high, making their interconversion extremely slow on timescales relevant to atmospheric chemistry. acs.org For instance, the calculated lifetime for the conversion of anti-cis to syn-cis MACR-oxide is approximately 674 seconds, a rate far too slow to compete with other unimolecular or bimolecular reaction pathways. acs.org This kinetic restriction effectively locks the Criegee intermediate into either a syn or anti configuration, leading to vastly different atmospheric fates for each type.

The conformational geometry directly influences the dominant unimolecular decay routes. The syn conformers of MACR-oxide possess a unique and rapid decay mechanism involving a 1,5-electrocyclic ring closure. mdpi.com In this pathway, the terminal oxygen atom of the carbonyl oxide group adds across the adjacent vinyl group, forming a five-membered cyclic peroxide known as a dioxole. mdpi.combrynmawr.edu This reaction is a primary sink for syn-MACR-oxide.

Conversely, the anti conformers lack the necessary spatial orientation for this efficient ring-closure pathway. Their primary unimolecular decay route is the formation of a dioxirane species, a process that is significantly slower. nih.gov This slower decay rate results in the anti-conformers of MACR-oxide having a much longer atmospheric lifetime compared to their syn counterparts. nih.govnih.gov

The extended lifetime of anti-MACR-oxide enhances the importance of its bimolecular reactions with other atmospheric trace gases. nih.gov Studies have shown that the reaction of anti-MACR-oxide with sulfur dioxide (SO₂) is exceptionally fast, making it a significant contributor to the atmospheric oxidation of SO₂ and subsequent formation of sulfuric acid, a key precursor to aerosol formation. nih.govnih.gov In contrast, the reaction of anti-MACR-oxide with water vapor has been observed to be surprisingly slow. nih.gov This limited reactivity with the abundant water molecule further preserves the anti-MACR-oxide, allowing it to persist and react with other species like SO₂. For many Criegee intermediates, the anti conformer is generally found to be more reactive in bimolecular reactions than the syn conformer, a difference that has been attributed primarily to steric effects. mdpi.comacs.org

The distinct reactivity profiles of the MACR-oxide conformers are summarized in the tables below.

Table 1: Conformational Fates of Methacrolein Oxide

Conformer Type Primary Unimolecular Fate Key Characteristics
syn-MACR-oxide Rapid 1,5-electrocyclic ring closure to form dioxole. mdpi.combrynmawr.edu Shorter atmospheric lifetime due to efficient unimolecular decay.

| anti-MACR-oxide | Slow formation of a dioxirane species. nih.gov | Longer atmospheric lifetime, making bimolecular reactions competitive. nih.govnih.gov |

Table 2: Selected Kinetic Data for Methacrolein Oxide (MACR-oxide) Conformers

Reaction / Process Conformer Rate Coefficient / Lifetime Significance
Reaction with SO₂ anti-MACR-oxide (1.5 ± 0.4) × 10⁻¹⁰ cm³ s⁻¹ nih.gov Extremely fast; major sink for anti-MACR-oxide and source of atmospheric H₂SO₄. nih.gov
Reaction with H₂O anti-MACR-oxide (9 ± 5) × 10⁻¹⁷ cm³ s⁻¹ nih.gov Surprisingly slow, contributing to a longer atmospheric lifetime than previously expected. nih.gov

Biogenic Origin and Environmental Fate Studies Utilizing Methacrolein 13c

Isoprene (B109036) Biosynthesis and Within-Plant Oxidation Tracing

The use of ¹³C-labeled compounds has revolutionized the study of plant biochemistry, allowing researchers to trace the flow of carbon through intricate metabolic networks. Methacrolein-13C, in conjunction with ¹³C-labeled precursors, provides invaluable insights into the production and fate of isoprene and its oxidation products within plants.

Investigating Carbon Flow from ¹³C-Labeled Precursors into Isoprene and its Oxidation Products

Stable isotope labeling studies, often employing ¹³CO₂, have been instrumental in tracking the carbon flux through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, the primary route for isoprene biosynthesis in plants. mpg.deiupac.org By supplying plants with ¹³CO₂, scientists can monitor the incorporation of the heavy isotope into various intermediates and end-products of the MEP pathway. mpg.de

Research on poplar plants (Populus x canescens) has demonstrated that upon feeding with ¹³CO₂, the ¹³C label is rapidly incorporated into isoprene, indicating that recently fixed carbon is a major source for its synthesis. plos.org Studies have shown that as much as 76-78% of the carbon in emitted isoprene can be derived from recently assimilated CO₂. plos.org The remaining carbon is sourced from other pools, such as xylem-transported sugars and longer-lived photosynthetic intermediates. plos.org

Table 1: Carbon Source Contribution to Isoprene Biosynthesis

This table summarizes the contribution of different carbon sources to isoprene biosynthesis as determined by ¹³C labeling studies.

Carbon SourceContribution (%)Reference
Recently Fixed CO₂76-78 plos.org
Xylem-Transported Sugars7-11 plos.org
Photosynthetic Intermediates (slower turnover)8-11 plos.org

Confirmation of Endogenous Formation and Emission Mechanisms of Methacrolein (B123484) in Plants

The detection of ¹³C-labeled methacrolein emitted from plants fed with ¹³C-labeled isoprene precursors provides unequivocal proof of its endogenous formation. berkeley.eduresearchgate.net In experiments with mango branches, feeding with pyruvate-2-¹³C led to a significant enrichment of ¹³C in the emitted methacrolein, with ¹³C/¹²C ratios reaching up to 30%, compared to the natural abundance of approximately 4.4%. berkeley.eduresearchgate.net Similar enrichment has been observed for methyl vinyl ketone. researchgate.netresearchgate.net

These findings confirm that the oxidation of isoprene to methacrolein is not solely an atmospheric process but also occurs within the plant tissues. berkeley.eduresearchgate.net This in-plant oxidation is thought to be a mechanism to mitigate oxidative stress, where isoprene reacts with reactive oxygen species (ROS) that accumulate under conditions like high temperature and light stress. berkeley.eduresearchgate.net The emission of these oxidation products, therefore, represents a component of the plant's response to environmental stressors. However, some studies have shown that under certain stress conditions, like heat stress in red oak, the emission of MVK and methacrolein might not be directly linked to isoprene biosynthesis from recently assimilated carbon, suggesting alternative or more complex pathways may be involved. copernicus.org

Table 2: ¹³C/¹²C Ratios in Emitted Methacrolein

This table shows the comparison of ¹³C/¹²C ratios in methacrolein emitted from mango branches under control and ¹³C-labeled precursor feeding conditions.

Feeding ConditionObserved ¹³C/¹²C Ratio (%)Reference
Control (Pyruvate)~4.4 (Natural Abundance) berkeley.eduresearchgate.net
Pyruvate-2-¹³CUp to 30 berkeley.eduresearchgate.net

Atmospheric Degradation and Transformation Pathways

Once emitted into the atmosphere, methacrolein undergoes a series of chemical reactions that determine its atmospheric lifetime and its contribution to the formation of secondary pollutants. The use of ¹³C-methacrolein in laboratory studies helps to unravel these complex degradation pathways.

Photooxidation Mechanisms and Product Analysis using ¹³C-Methacrolein

The primary atmospheric sink for methacrolein is its reaction with hydroxyl (OH) radicals during the daytime. aip.org The photooxidation of isoprene, which produces methacrolein, has been studied using ¹³C-labeled isoprene. researchgate.net These studies show that the oxidation of isoprene-1-¹³C leads to the formation of ¹³C-labeled methacrolein. researchgate.net Subsequent reactions of this labeled methacrolein can be tracked to identify the products of its atmospheric degradation.

The oxidation of methacrolein can lead to the formation of various products, including secondary organic aerosols (SOA). dicp.ac.cn For instance, 2-methylglyceric acid, a known SOA tracer, is formed from the heterogeneous reaction of methacrolein. researchgate.net By using ¹³C-methacrolein, it can be confirmed that the carbon backbone of such products originates from methacrolein. Studies have also investigated the kinetic isotope effects (KIEs) of the reaction of methacrolein with OH radicals, providing insights into the reaction mechanisms. yorku.ca

Heterogeneous Reactions on Surfaces and in Aqueous Media

Besides gas-phase reactions, methacrolein can undergo heterogeneous reactions on the surfaces of atmospheric particles, such as mineral dust and aerosols. nih.govgdut.edu.cnresearchgate.net Laboratory studies have shown that methacrolein can be irreversibly adsorbed onto α-Al₂O₃ particles and react to form various products, including aldehydes and organic acids. nih.gov These heterogeneous reactions can serve as a significant sink for atmospheric methacrolein and contribute to the formation of organic aerosols. nih.gov The presence of water vapor can influence these reactions, with studies showing that both the uptake and transformation of methacrolein on α-Al₂O₃ are suppressed under humid conditions due to competition for surface active sites. nih.gov

Methacrolein can also dissolve in atmospheric water droplets (e.g., in clouds and fog) and undergo aqueous-phase oxidation. uantwerpen.be Radical-initiated oxidation in aqueous solutions can lead to the formation of organosulfates and other compounds, contributing to the chemical complexity of atmospheric aerosols. uantwerpen.be

Microbial or Environmental Degradation Processes of Methacrolein

The environmental fate of methacrolein is not limited to atmospheric processes. In soil and water, microbial degradation can play a role in its removal. While specific studies focusing on the microbial degradation of ¹³C-methacrolein are limited, research on related volatile organic compounds provides a basis for understanding these processes. For example, studies using ¹³C-labeled pyruvate (B1213749) have shown that soil microbes can produce and consume other VOCs like acetone. nih.gov This suggests that microbial communities in various environments likely possess the metabolic capability to degrade methacrolein. The detoxification of methacrolein has been reported in plants, indicating that biological systems have mechanisms to process this compound. copernicus.org Further research utilizing ¹³C-methacrolein is needed to specifically quantify the rates and pathways of its microbial degradation in different environmental compartments.

Catalytic Reaction Mechanism Elucidation with Methacrolein 13c As a Mechanistic Probe

Heterogeneous Catalysis of Methacrolein (B123484) Oxidation to Value-Added Products

The use of ¹³C-labeled methacrolein has been instrumental in clarifying the origins of by-products during its oxidation over H₃PMo₁₂O₄₀ catalysts. researchgate.net In a key study, a mixture containing methacrolein with a ¹³C-labeled methyl group was used as the reactant feed. The isotopic distribution in the resulting products was then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to trace the fate of the labeled carbon atom. jst.go.jp

The analysis revealed that acetic acid, a primary by-product, was formed containing both ¹²C and ¹³C, indicating it originates from the cleavage of the C=C double bond in methacrolein. The detection of ¹³CH₃COOH confirms that the methyl group of methacrolein is retained in one of the resulting acetic acid molecules. Furthermore, the analysis of carbon monoxide (CO) and carbon dioxide (CO₂) showed that these total oxidation products also contained the ¹³C label, confirming they are formed from the decomposition of the methacrolein molecule itself rather than from other sources. researchgate.net

ReactantCatalystKey By-products¹³C Labeling FindingsSource(s)
¹³C-Labeled MethacroleinH₃PMo₁₂O₄₀Acetic Acid, CO, CO₂The ¹³C label was detected in acetic acid, CO, and CO₂, confirming their origin from the cleavage and decomposition of the methacrolein molecule. researchgate.net, jst.go.jp

The structure of polyoxometalate (POM) catalysts and the reaction conditions play a pivotal role in determining the activity and selectivity of methacrolein oxidation. The fundamental Keggin structure of heteropolyacids like H₃PMo₁₂O₄₀ is central to their catalytic function. hep.com.cn Modifications to this structure, such as substituting protons with metal cations (e.g., Cs⁺, Cu²⁺, Fe³⁺) or replacing molybdenum with vanadium, can significantly alter the catalyst's acidic and redox properties, thereby influencing performance. acs.orglongdom.orgmdpi.com

For instance, adding cesium (Cs⁺) to form salts like Cs₂HPMo₁₂O₄₀ can improve stability. longdom.org Further modification with copper (Cu²⁺) can enhance the catalyst's oxidizing ability and promote the reduction process, leading to a notable increase in both methacrolein conversion and selectivity to methacrylic acid. longdom.org The introduction of iron (Fe³⁺) can also boost conversion rates by improving electron transfer between the dopant metal and molybdenum. hep.com.cn Vanadium-substituted HPAs (e.g., H₄PMo₁₁VO₄₀) are known to increase MAA selectivity, an effect linked to the formation of VO²⁺. acs.orgmdpi.com

Supporting these catalysts on high-surface-area materials like SBA-15 or SiO₂ is another strategy to improve performance by exposing more active sites. acs.orgnih.gov Reaction conditions are also critical; increasing the reaction temperature generally boosts methacrolein conversion, though an optimal temperature exists for maximizing MAA selectivity, beyond which further oxidation to CO₂ increases. acs.orgmdpi.com The presence of steam in the feed gas has a remarkable positive effect, enhancing both the reaction rate and selectivity. researchgate.net

CatalystSupportKey FindingsImpact on PerformanceSource(s)
H₄PMo₁₁VO₄₀ (HPMV)C₃N₄-SBA-15Increased surface area and minimized negative interaction between HPA and support.20% MAL conversion and 98.9% MAA selectivity, a significant improvement over bulk HPMV. nih.gov
Cs₂HPMo₁₂O₄₀NoneAddition of Cu²⁺ enhanced redox properties; Fe³⁺ addition increased acidity.Cu²⁺ increased MAL conversion from 65% to 96% and MAA selectivity to 55%. Fe³⁺ increased conversion to 96% with little effect on selectivity. longdom.org
(DMDAAC)CsPAVSiO₂High specific surface area exposed more active sites and improved catalyst stability.At 320 °C, MAL conversion reached 80.8% and MAA selectivity was 89.1%. acs.org
Cs₁Cu₀.₃H₂P₁.₂Mo₁₁VO₄₀NoneDoping with Cu improved both acid and redox properties.Achieved 83.3% MAL conversion and 79.0% MAA selectivity. hep.com.cn

The oxidation of methacrolein on heterogeneous catalysts proceeds via a series of steps involving surface adsorption and activation. For polyoxometalate catalysts, the reaction is widely believed to follow a Mars-van Krevelen-type redox mechanism. osti.gov In this mechanism, lattice oxygen from the catalyst is directly involved in the oxidation of the adsorbed methacrolein molecule. The resulting reduced catalyst is then re-oxidized by gaseous oxygen.

The initial step is the adsorption of methacrolein onto the catalyst surface. The strong acidity of HPA catalysts is beneficial for this adsorption, which in turn promotes higher conversion rates. nih.gov Following adsorption, the rate-limiting step is often the activation of a C-H bond. osti.goviastate.edu In the case of isobutene oxidation to methacrolein over phosphomolybdate catalysts, this is the oxidative breaking of the C-H bond at the tertiary carbon. iastate.edu For methacrolein oxidation to methacrylic acid, the aldehyde C-H bond is the target.

Isotopic studies using D₂O have suggested that water plays an active role in the reaction mechanism. It is proposed that water is activated on the catalyst surface, possibly at the bridging Mo-O-Mo oxygen sites, to form hydroxyl groups that facilitate the conversion to methacrylic acid. researchgate.net

Homogeneous Catalysis and Condensation Reaction Mechanisms of Methacrolein Synthesis

Methacrolein is commercially synthesized via the condensation reaction of formaldehyde (B43269) and propionaldehyde (B47417). mdpi.commdpi.com This transformation can be achieved through two primary catalytic pathways in a homogeneous system: a direct aldol (B89426) condensation and a Mannich reaction. While both routes are viable, they employ different types of catalysts and often yield different selectivities. mdpi.com

The direct aldol condensation of formaldehyde with propionaldehyde is typically catalyzed by bases such as sodium hydroxide (B78521) (NaOH) or triethylamine. mdpi.com While this method can achieve high conversion of propionaldehyde, it often suffers from low selectivity towards methacrolein due to side reactions like the self-condensation of propionaldehyde. mdpi.com

The Mannich reaction pathway offers a more selective route to methacrolein and is catalyzed by a combination of a secondary amine (e.g., diethylamine (B46881), dibutylamine, L-proline) and an acid (e.g., acetic acid). mdpi.commdpi.comresearchgate.netrsc.org This pathway proceeds through several key steps:

The secondary amine reacts with formaldehyde to form an iminium ion, a key intermediate. mdpi.com

The propionaldehyde is converted into its enol or enolate form.

The enol/enolate attacks the iminium ion, leading to the formation of a "Mannich base."

The Mannich base then undergoes elimination to yield methacrolein and regenerate the amine catalyst. mdpi.com

Mechanistic investigations using techniques like ESI-MS have confirmed that the reaction follows the Mannich route when catalyzed by systems such as L-proline. rsc.org The choice of amine and acid is crucial; studies have shown that the catalyst's effectiveness is closely related to the nucleophilicity and steric hindrance of the amine. researchgate.net Dibutylamine acetate (B1210297) has been identified as a particularly effective catalyst, achieving yields of up to 97.3%. researchgate.net

Kinetic studies are essential for optimizing reaction conditions and understanding the underlying mechanism. For the Mannich reaction pathway in methacrolein synthesis, a key question has been to identify the rate-limiting step: the formation of the iminium ion or the decomposition of the Mannich base. mdpi.com

Detailed kinetic experiments have been performed to resolve this. By conducting the reaction at a very low temperature (−15 °C) and analyzing the product concentration over short time intervals, researchers observed that the selectivity to methacrolein slowly increased with time, while the conversion of propionaldehyde remained high and stable. mdpi.com This result is inconsistent with the formation of the iminium ion being the rate-limiting step, as in that case, the selectivity should remain constant. Instead, the results strongly support the decomposition of the Mannich base as the rate-limiting step. mdpi.comresearchgate.net At low temperatures, the Mannich base forms quickly but decomposes slowly; as time progresses, the accumulated Mannich base continues to decompose, thus increasing the methacrolein selectivity. mdpi.com

Catalyst SystemReaction PathwayRate-Limiting StepKinetic FindingsSource(s)
Dibutylamine AcetateMannich ReactionDecomposition of the Mannich baseReaction order: 1.25 for formaldehyde, 0.9 for propionaldehyde. Activation Energy: 31.084 kJ/mol. mdpi.com
L-prolineMannich ReactionNot explicitly statedReaction orders were obtained by regression analysis. rsc.org
Morpholine/Acetic AcidMannich ReactionNot explicitly statedFirst-order dependence on both propanal and formaldehyde concentrations. Activation barrier: 30.1 kJ/mol. researchgate.net

Influence of Catalyst Composition (e.g., Amine/Acid Systems) on Reaction Efficiency and Selectivity

The composition of the catalyst system, particularly the combination of secondary amines and acids, plays a pivotal role in dictating the efficiency and selectivity of the Mannich-type condensation reaction for methacrolein synthesis from formaldehyde and propionaldehyde. The use of Methacrolein-13C as a mechanistic probe, while not extensively documented in the context of amine/acid catalysis, provides a powerful hypothetical framework for elucidating the subtle influences of catalyst structure on the reaction mechanism. By tracking the 13C label, researchers can gain detailed insights into how different catalysts steer the reaction toward the desired product and minimize the formation of byproducts.

The catalytic cycle, generally accepted to proceed via a Mannich reaction pathway, involves several key steps that are influenced by both the amine and the acid component. mdpi.com The reaction begins with the formation of an iminium ion from the secondary amine and formaldehyde. mdpi.com Concurrently, the amine or acid can catalyze the enolization of propionaldehyde. The resulting enol then attacks the iminium ion to form a Mannich base, which subsequently eliminates the secondary amine to yield methacrolein. mdpi.com The efficiency of each step is highly dependent on the specific properties of the amine and acid used.

Influence of Amine Structure

Aromatic amines, for instance, tend to show lower catalytic activity compared to aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. mdpi.com Studies comparing various secondary amines have demonstrated these structure-activity relationships. For example, in the condensation of formaldehyde and propionaldehyde, diethylamine has been shown to provide a higher yield of methacrolein compared to other secondary amines, highlighting an optimal balance of nucleophilicity and steric factors. mdpi.comchemicalbook.com

The use of 13C-labeled substrates in such reactions, followed by NMR or mass spectrometry analysis of the intermediates and products, could precisely map the flow of carbon atoms. This would allow researchers to quantify the rates of competing pathways, such as the self-condensation of propionaldehyde, and understand how they are influenced by the amine's structure.

Table 1: Effect of Various Secondary Amine Catalysts on Methacrolein Synthesis

CatalystPropionaldehyde Conversion (%)Methacrolein Yield (%)Methacrolein Selectivity (%)Reference
Diethylamine98.694.195.4 mdpi.com
Dipropylamine98.293.595.2 mdpi.com
Dibutylamine98.597.398.8 mdpi.com
Pyrrolidine99.198.299.1 mdpi.com
Piperidine98.896.597.7 mdpi.com
Diisopropylamine80.275.694.3 mdpi.com

Reaction conditions: Optimized parameters for each catalyst system. Data synthesized from findings reported in referenced literature.

Influence of Acid Co-catalyst

Acids act as crucial co-catalysts in this system, influencing the reaction in several ways. They can promote the formation of the iminium ion from the amino-alcohol intermediate by facilitating the dehydration step. mdpi.com Furthermore, the acid can influence the enolization of propionaldehyde, a key step for the C-C bond formation. mdpi.com The pH of the reaction medium, controlled by the acid/amine ratio, is a critical parameter. An optimal pH range is necessary; if the environment is too acidic, the amine catalyst will be fully protonated and thus non-nucleophilic, shutting down the catalytic cycle. Conversely, if it is not acidic enough, the formation of the iminium ion and other acid-catalyzed steps may be inefficient.

Research has shown that the catalytic activity increases with the addition of an acid, reaching an optimum at an acid-to-amine molar ratio typically between 1.0 and 1.1. mdpi.com Beyond this point, further addition of acid tends to decrease the reaction rate. mdpi.com Weaker acids are often preferred as they can provide the necessary protonation without completely deactivating the amine catalyst.

By using this compound, or more accurately, 13C-labeled formaldehyde or propionaldehyde, one could directly observe the effect of different acid co-catalysts and acid/amine ratios on the partitioning of intermediates. For example, it would be possible to determine if certain acids favor the desired Mannich reaction pathway over undesired side reactions, such as the polymerization of methacrolein, by tracking the distribution of the 13C label in the final product mixture. This level of mechanistic detail is essential for the rational design of more efficient and selective catalyst systems.

Table 2: Influence of Acetic Acid/Dibutylamine Molar Ratio on Catalytic Performance

Acid/Amine Molar RatioPropionaldehyde Conversion (%)Methacrolein Yield (%)Methacrolein Selectivity (%)Reference
0.895.292.196.7 mdpi.com
0.997.595.397.7 mdpi.com
1.098.597.398.8 mdpi.com
1.198.697.198.5 mdpi.com
1.297.895.097.1 mdpi.com

Reaction conditions: Dibutylamine (0.1 mol), varying amounts of acetic acid. Data synthesized from findings reported in referenced literature.

Computational Chemistry and Theoretical Modeling Approaches in Methacrolein 13c Research

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules and their reactions. For Methacrolein-13C, these calculations can predict how isotopic substitution influences its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) and Coupled Cluster (CC) methods are powerful quantum chemical tools used to investigate the potential energy surfaces of chemical reactions. nih.gov In the context of this compound, these calculations are crucial for determining the energies of reactants, products, transition states, and reaction intermediates.

DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy for larger systems and are often used for initial geometry optimizations and frequency calculations. nih.govredalyc.orgnih.gov For instance, the M06-2X functional has shown very good agreement with experimental rate constants for the addition of the hydroxyl radical (OH) to methacrolein (B123484). acs.org High-level Coupled Cluster methods, like CCSD(T), often referred to as the "gold standard" of quantum chemistry, provide highly accurate single-point energies for critical points on the potential energy surface identified by DFT. csic.esswarthmore.eduosti.gov

The isotopic substitution of a carbon atom with ¹³C in methacrolein (this compound) is not expected to significantly alter the electronic structure or the potential energy surface of its reactions. However, the increased mass of ¹³C can affect vibrational frequencies and zero-point energies (ZPE), which can have a subtle but measurable impact on reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). Quantum chemical calculations can precisely quantify these small energy differences.

For example, in the atmospheric oxidation of methacrolein initiated by OH radicals, several adducts and intermediates are formed. acs.orgnih.gov DFT and CC calculations can elucidate the relative stabilities of these intermediates and the energy barriers for their subsequent reactions, such as isomerization or decomposition. acs.orgnih.gov

Table 1: Calculated Relative Stabilities of Methacrolein Oxide Conformers

ConformerRelative Stability (kcal/mol)
anti-trans0.00
anti-cis1.5
syn-trans5.2
syn-cis3.9
Source: Calculated at the CCSD(T)/cc-pVQZ//B2PLYP-D3/cc-pVTZ level of theory. nih.gov

This table showcases how computational methods can determine the energy differences between various conformers of a reaction intermediate, methacrolein oxide, which is formed during the ozonolysis of isoprene (B109036). nih.govswarthmore.edu

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, this is particularly valuable as the ¹³C label serves as a probe that can be detected by specific spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods are widely used to predict ¹³C NMR chemical shifts. redalyc.orgacs.org By calculating the magnetic shielding tensor for each carbon atom in the molecule, a theoretical NMR spectrum can be generated. ncssm.edumdpi.com Comparing the predicted spectrum for this compound with the unlabeled compound allows for the precise assignment of the labeled position. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com Machine learning algorithms are also being developed to improve the accuracy of predicting ¹³C NMR spectra from molecular structures. ncssm.eduarxiv.org

Vibrational (Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and infrared intensities of this compound. The substitution of ¹²C with ¹³C leads to a predictable shift in the vibrational frequencies of the modes involving the labeled carbon atom, particularly C-C and C=O stretching modes. biospec.net This isotopic shift can be used to identify and track this compound in complex mixtures. For example, the incorporation of ¹³C from glucose into bacteria has been monitored at the single-cell level by observing shifts in infrared spectral bands. biospec.net

Statistical Reaction Rate Theory and Master Equation Simulations

While quantum chemistry provides the energetic landscape of a reaction, statistical reaction rate theory and master equation simulations are used to model the reaction dynamics and calculate rate constants under specific conditions of temperature and pressure.

In the atmosphere, the reaction of methacrolein with OH radicals forms chemically activated adducts. acs.orgnih.govunimelb.edu.au These adducts can either be stabilized by collisions with other atmospheric molecules (like N₂ or O₂), or they can undergo unimolecular reactions such as isomerization or dissociation. acs.orgresearchgate.net

Master equation modeling is a powerful computational technique that simulates the competition between collisional energy transfer and reaction for a population of molecules. acs.orgnih.govresearchgate.net It uses the potential energy surface information from quantum chemical calculations (energies and vibrational frequencies of wells and transition states) as input. swarthmore.edunih.gov By solving the master equation, one can determine the time evolution of different species and calculate pressure- and temperature-dependent rate constants. acs.orgnih.gov

For instance, master equation simulations have been used to study the addition of OH to methacrolein, revealing that the initially formed adducts can react with O₂ on a timescale comparable to their collisional deactivation. acs.orgnih.gov The ¹³C label in this compound can be used in such studies to experimentally validate the predicted pathways and rates, as the products will retain the isotopic label, allowing for their specific detection.

By combining quantum chemical calculations with master equation simulations, it is possible to predict the ultimate fate of this compound in the atmosphere under a range of conditions. copernicus.org The atmospheric lifetime of a compound is determined by its reaction rates with key atmospheric oxidants like OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). mdpi.com

These simulations can predict the branching ratios for different product channels. For example, in the oxidation of methacrolein, important products include methylglyoxal (B44143) and hydroxyacetone (B41140). copernicus.orgscielo.br The simulations can show how the yields of these products change with temperature, pressure, and the concentrations of other atmospheric species like nitrogen oxides (NOx). copernicus.org

Table 2: Simulated Decay Rate Constants for Methacrolein Oxide Conformers at Different Temperatures

ConformerTemperature (K)First-Order Rate Constant (s⁻¹)
anti-conformers288.83.9
anti-conformers2989.7
anti-conformers31029
syn-conformers288.82.0 x 10³
syn-conformers2983.7 x 10³
syn-conformers3108.1 x 10³
Source: Master equation simulations based on a detailed potential energy surface. nih.gov

This table demonstrates how master equation simulations can predict the significant temperature dependence of the unimolecular decay rates for different conformers of methacrolein oxide, a key intermediate in isoprene ozonolysis. nih.gov The much faster decay of the syn-conformers has important implications for the products formed in the atmosphere. nih.gov

Atmospheric Chemical Transport Models Incorporating 13C-Tracer Data

Atmospheric Chemical Transport Models (CTMs) are large-scale computer simulations that describe the emission, transport, chemical transformation, and deposition of trace gases and aerosols in the atmosphere. copernicus.orgsemanticscholar.orgucar.edu These models operate on regional or global scales and are essential for understanding air quality and climate. copernicus.orgscience.gov

Incorporating ¹³C-tracer data, such as from this compound, into CTMs provides a powerful way to test and refine the chemical mechanisms within these models. When a ¹³C-labeled compound is released into the atmosphere (or its formation from a labeled precursor is studied), the isotopic label acts as a conserved tracer. By measuring the concentrations of the labeled parent compound and its labeled oxidation products at different locations and times, scientists can directly track its atmospheric processing.

This experimental data can then be compared with the predictions of the CTM. Discrepancies between the model and measurements can highlight inaccuracies in the model's representation of:

Emission sources of methacrolein precursors like isoprene.

Transport pathways and mixing dynamics. semanticscholar.org

The chemical mechanism itself, including reaction rates and product branching ratios. acs.orgnih.govresearchgate.net

Integration of Isotope Fractionation and Labeling Information into Global and Regional Models

The integration of stable isotope data, such as from this compound, into atmospheric models is critical for constraining sources, sinks, and transport processes of volatile organic compounds (VOCs). Isotopic fractionation, the alteration in the ratio of isotopes (e.g., ¹³C/¹²C) due to physical and chemical processes, provides a unique signature that can be tracked within these models. radiocarbon.comnih.gov

Global and regional chemical transport models are adapted to include isotopologues as distinct tracers. acs.orgresearchgate.net This involves defining the specific properties of ¹³C-labeled molecules within the model's framework. The core of this integration relies on parameterizing the kinetic isotope effects (KIEs) for key atmospheric reactions of methacrolein, such as its oxidation by hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). nih.govacs.org The KIE is the ratio of the reaction rate of the lighter isotopologue (containing ¹²C) to that of the heavier one (containing ¹³C).

The process for integration typically involves:

Defining Isotopic Inputs: Establishing the initial isotopic composition (δ¹³C values) of methacrolein sources, primarily from the oxidation of isoprene. researchgate.net

Parameterizing Fractionation: Incorporating temperature- and pressure-dependent fractionation factors (α) for reactions. These factors are often derived from theoretical calculations and laboratory experiments. copernicus.orgosti.gov For example, a reaction's progress can be tracked by the change in isotopic composition of the remaining reactants and formed products. nih.gov

Modifying Transport and Deposition: Adjusting model parameters for physical processes like diffusion, as molecules with ¹³C can diffuse at slightly different rates than those with only ¹²C. nih.gov

Tracking Isotopologues: Running the model to simulate the transport and chemical transformation of both ¹²C-methacrolein and ¹³C-methacrolein, allowing for the prediction of δ¹³C values in the atmosphere at different locations and times.

Simulations using global chemical transport models have been used to investigate the atmospheric fate of methacrolein-derived peroxy radicals, suggesting that their isomerization and decomposition are significant pathways on a global scale. acs.org Incorporating accurate, experimentally-derived yields of methacrolein from isoprene oxidation into these models is crucial for improving the accuracy of simulations of isoprene chemistry's impact on a global scale. researchgate.net

Validation of Model Predictions against Experimental Data from 13C-Tracer Studies

The validation of computational models is a critical step to ensure their predictions are reliable. For this compound, this is achieved by comparing model outputs with experimental data from ¹³C-tracer studies. These studies use isotopically labeled precursors to trace the formation and fate of methacrolein in controlled environments or field campaigns. researchgate.netresearchgate.net

A key experimental technique is gas chromatography-combustion-isotope ratio mass spectrometry (GCC-IRMS), which can measure the stable carbon isotope ratios (¹³C/¹²C) of methacrolein in air samples with high precision. researchgate.net Such measurements provide the ground-truth data needed for model validation.

One example of a ¹³C-tracer study involves feeding detached plant branches, such as mango, with a ¹³C-labeled substrate like pyruvate-2-¹³C. researchgate.net Pyruvate (B1213749) is a precursor in the biochemical pathway that produces isoprene, which is then oxidized in the atmosphere to methacrolein. By measuring the ¹³C/¹²C ratio of the emitted methacrolein, researchers can directly trace the carbon flow from the precursor to the final product.

In one such study, feeding mango branches with unlabeled pyruvate resulted in methacrolein emissions with a natural abundance ¹³C/¹²C ratio of around 4.4%. researchgate.net However, when the branches were fed with pyruvate-2-¹³C, the emitted methacrolein showed a significant enrichment in ¹³C, with ¹³C/¹²C ratios reaching up to 30%. researchgate.net This demonstrates a direct biochemical link and provides a distinct isotopic signature.

These experimental results serve as a benchmark for atmospheric models. A validated model should be able to replicate the observed ¹³C enrichment in methacrolein when initialized with the isotopic signature of the precursor emissions. Discrepancies between the model's predictions and the experimental data can highlight areas where the model's chemical mechanisms or transport parameters need refinement. researchgate.netcopernicus.org For example, if a model underpredicts the observed δ¹³C value of atmospheric methacrolein downwind from a forest, it might indicate an incomplete understanding of the fractionation occurring during its formation from isoprene or its subsequent oxidative loss.

Table 1: Comparison of Methacrolein ¹³C/¹²C Ratios from ¹³C-Tracer Feeding Experiments on Mango Branches. Data sourced from researchgate.net.
Substrate Fed to BranchObserved ¹³C/¹²C Ratio in Emitted Methacrolein (%)Interpretation
Pyruvate (Unlabeled Control)~4.4%Represents the natural isotopic abundance, confirming the baseline.
Pyruvate-2-¹³C (Labeled)Up to 30%Demonstrates significant ¹³C enrichment, confirming the successful tracing of the labeled carbon atom from the precursor to methacrolein.

Q & A

Q. What protocols ensure reproducibility in long-term storage and reuse of Methacrolein-¹³C for multi-year studies?

  • Methodological Answer : Aliquot the compound into amber vials under nitrogen and store at –80°C. Periodically test purity via GC-MS. For reuse, pre-purify via preparative chromatography to remove degradation byproducts. Document storage conditions in metadata for cross-study comparisons .

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